N-(3-(Dimethylamino)propyl)acrylamid

Übersicht

Beschreibung

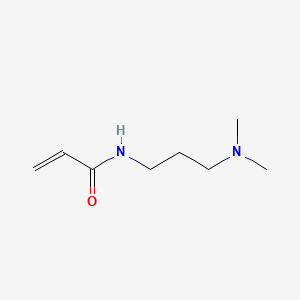

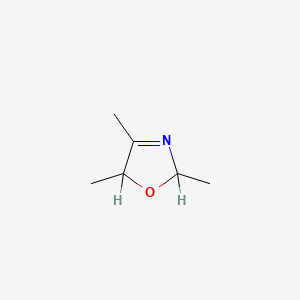

“N-(3-(Dimethylamino)propyl)acrylamide” (DMAPAA) is a cationic amide monomer . It has a molecular formula of C8H16N2O and a molecular weight of 156.23 . It is a liquid at 20°C .

Synthesis Analysis

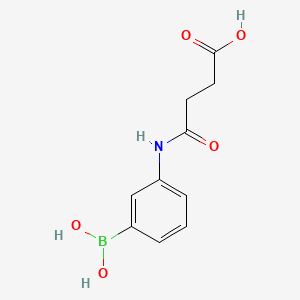

DMAPAA is a monomer that can be used in the synthesis of copolymers . For example, it can be used to create thermosensitive hydrogels based on copolymers of acrylic acid (AAC) and DMAPAA .Molecular Structure Analysis

The molecular structure of DMAPAA consists of a propyl chain attached to an acrylamide group and a dimethylamino group .Chemical Reactions Analysis

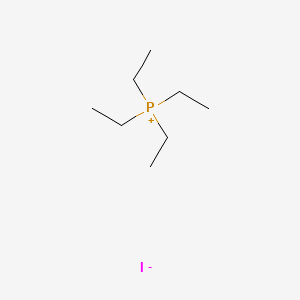

DMAPAA has a strong base strength (Pka=10.35), stronger than DMAEA and dimethylaminoethyl methacrylate . It readily reacts with alkyl halide and sulfuric ester to form quaternary ammonium salts .Physical And Chemical Properties Analysis

DMAPAA is a yellowish liquid with a gravity of 0.966 . It has a boiling point of 106-108°C (1hPa) and a freezing point of <-20°C . It is completely soluble in water (20℃) and freely miscible with organic solvents .Wissenschaftliche Forschungsanwendungen

Droggenabgabesysteme

N,N-Dimethylaminopropylacrylamid: wird bei der Synthese von selbstheilenden pH-empfindlichen Hydrogelen verwendet . Diese Hydrogele können sich an den pH-Wert der Umgebung anpassen, was sie ideal für die kontrollierte Freisetzung von Medikamenten macht. Die Fähigkeit der Verbindung, stabile Hydrogele zu bilden, die auf biologische Reize reagieren, ist entscheidend für Anwendungen in der gezielten Medikamentenverabreichung.

Gen-Übertragungsvektoren

Die Verbindung dient als kationisches Monomer, das mit Nukleinsäuren komplexe bilden kann und deren intrazelluläre Übertragung ermöglicht . Diese Eigenschaft ist besonders wertvoll in der Gentherapie, wo die Abgabe von genetischem Material in Zellen für die Behandlung unerlässlich ist.

3D-Druck von biomedizinischen Geräten

N,N-Dimethylaminopropylacrylamid: wird zur Herstellung von Formulierungen aus Eisenoxid-Nanopartikeln verwendet, die sich für den 3D-Druck eignen . Diese Anwendung ist wichtig für die Herstellung kundenspezifischer biomedizinischer Geräte und Implantate mit komplexen Strukturen.

Intelligente Materialien und Photonik

Die Verbindung zeigt ein „intelligentes“ Verhalten, das zu ihrer Verwendung in der Photonik und Oberflächenmodifikation geführt hat . Seine Reaktionsfähigkeit auf Umweltveränderungen ermöglicht die Herstellung von Materialien, die ihre Eigenschaften, wie z. B. den Brechungsindex, als Reaktion auf äußere Reize ändern können.

Schmierstoff-Dispergiermittel-Viskositätsmodifikatoren

Im Bereich der Schmierung wird N,N-Dimethylaminopropylacrylamid mit höheren Alkyl-(Meth)acrylaten copolymerisiert, um effektive Dispergiermittel-Viskositätsmodifikatoren für Schmieröle zu erzeugen . Diese Modifikatoren tragen dazu bei, die Konsistenz von Schmierstoffen bei unterschiedlichen Temperaturen und Drücken zu erhalten.

Biokatalytische Synthese

Die Verbindung wurde enzymatisch synthetisiert, was einen neuartigen biokatalytischen Prozess demonstriert . Unter Verwendung bestimmter Bakterienstämme bietet diese Methode einen nachhaltigeren und umweltfreundlicheren Ansatz zur Herstellung von N,N-Dimethylaminopropylacrylamid.

Interaktion mit DNA für Sensoranwendungen

N,N-Dimethylaminopropylacrylamid: ist Teil von Copolymeren, die mit DNA interagieren, die für Sensoranwendungen verwendet werden können . Diese Wechselwirkungen sind entscheidend für die Entwicklung neuer Arten von Biosensoren, die genetisches Material mit hoher Spezifität nachweisen können.

Kontrolle der Zusammensetzungshomogenität in Copolymeren

Die Verbindung ist an Copolymerisationen beteiligt, die die Zusammensetzungshomogenität kontrollieren . Dies ist wichtig, um Copolymere mit maßgeschneiderten Eigenschaften für bestimmte Anwendungen zu erzeugen, z. B. in Beschichtungen und Klebstoffen.

Wirkmechanismus

Target of Action

N-(3-(Dimethylamino)propyl)acrylamide is a type of amine-based acrylic monomer . It is primarily targeted at the formation of copolymers . The compound’s primary targets are the monomers with which it forms copolymers .

Mode of Action

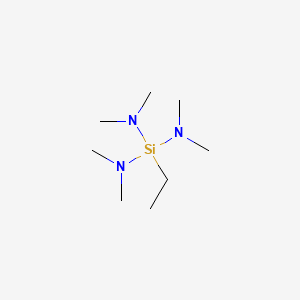

The interaction of N-(3-(Dimethylamino)propyl)acrylamide with its targets involves a process called radical copolymerization . This compound copolymerizes with other monomers, such as n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA), in a solvent like toluene . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .

Biochemical Pathways

The biochemical pathways affected by N-(3-(Dimethylamino)propyl)acrylamide are related to the formation of copolymers . The compound’s ability to form assemblies with different reactivity due to hydrogen bonding influences the behavior of systems involving amine monomers .

Pharmacokinetics

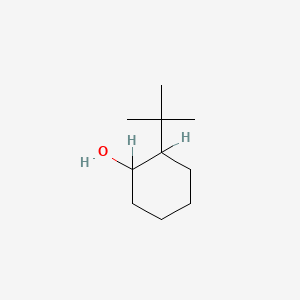

It is known that the compound is a liquid at room temperature and can dissolve in water and most organic solvents . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of N-(3-(Dimethylamino)propyl)acrylamide’s action are primarily seen in the formation of copolymers . The compound’s ability to form copolymers with other monomers can be used in various applications, such as the creation of self-healing pH-responsive hydrogels for drug delivery applications .

Action Environment

The action of N-(3-(Dimethylamino)propyl)acrylamide can be influenced by environmental factors. For instance, the total initial concentration of monomers in the solvent significantly influences the composition and compositional heterogeneity of the resulting copolymers . Additionally, the compound needs to be stored in a dry, cool place away from light to maintain its stability .

Safety and Hazards

Zukünftige Richtungen

DMAPAA has potential applications in the creation of thermosensitive hydrogels for the adsorption and desorption of phosphate in aqueous solutions . It can also be used in the production of flocculants, chemicals for paper making, dispersants, paints, coating materials, electrodeposition paints, and cosmetic materials .

Relevant Papers There are several papers that discuss the properties and applications of DMAPAA . These papers explore its use in the synthesis of copolymers, its chemical reactions, and its potential applications.

Biochemische Analyse

Biochemical Properties

N-(3-(Dimethylamino)propyl)acrylamide plays a significant role in biochemical reactions. It is used in the copolymerization of amine-containing monomers and dodecyl methacrylate in toluene . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers . The differences in the behavior of systems involving amine monomers are related to the ability of N-(3-(Dimethylamino)propyl)acrylamide to form assemblies with different reactivity due to hydrogen bonding .

Molecular Mechanism

The molecular mechanism of action of N-(3-(Dimethylamino)propyl)acrylamide is primarily through its participation in radical polymerization and cross-linking reactions . It can form assemblies with different reactivity due to hydrogen bonding , which may influence its interactions with biomolecules and changes in gene expression.

Eigenschaften

IUPAC Name |

N-[3-(dimethylamino)propyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-4-8(11)9-6-5-7-10(2)3/h4H,1,5-7H2,2-3H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTJPOBHAXXXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27754-92-3 | |

| Record name | N,N-Dimethylaminopropylacrylamide homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27754-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2074247 | |

| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3845-76-9 | |

| Record name | N-[3-(Dimethylamino)propyl]acrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3845-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylaminopropyl acrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003845769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(dimethylamino)propyl]acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLAMINOPROPYL ACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP0246Q5W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

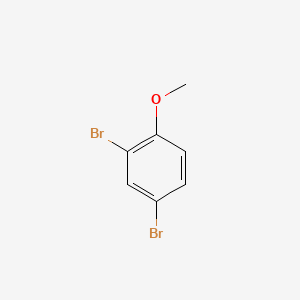

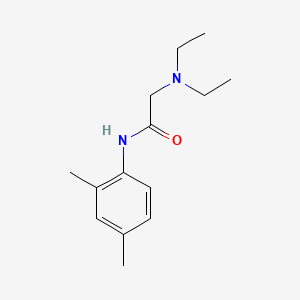

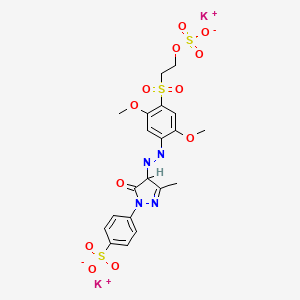

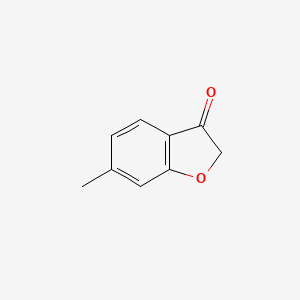

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of DMAPAA?

A1: The molecular formula of DMAPAA is C8H16N2O, and its molecular weight is 156.23 g/mol.

Q2: What are the key spectroscopic characteristics of DMAPAA?

A2: DMAPAA can be characterized using techniques like Fourier-transform infrared (FT-IR) spectroscopy [, , , , ] and nuclear magnetic resonance (NMR) spectroscopy [, , ]. These methods help identify characteristic peaks corresponding to the various functional groups present in DMAPAA, such as amide, amine, and vinyl groups.

Q3: How does the cationic nature of DMAPAA influence its applications?

A3: The tertiary amine group in DMAPAA can be protonated, imparting a positive charge to the molecule, particularly in acidic to neutral pH conditions [, , , , , , ]. This cationic nature enables electrostatic interactions with negatively charged species like DNA [, , , ] and anionic pollutants [, , ].

Q4: What factors influence the swelling behavior of DMAPAA-based hydrogels?

A4: DMAPAA-based hydrogels exhibit pH-responsive swelling behavior [, , , , ]. This behavior is attributed to the ionization of tertiary amine groups at different pH levels. Additionally, the ratio of DMAPAA to other comonomers in the hydrogel network significantly impacts its swelling capacity [, ].

Q5: How does DMAPAA contribute to the thermoresponsive properties of polymers?

A5: While DMAPAA itself isn't inherently thermoresponsive, it is often copolymerized with thermoresponsive monomers like N-isopropylacrylamide (NIPAAm) [, , , , , ]. DMAPAA introduces cationic character to the resulting copolymer, making it suitable for applications requiring both thermoresponsive and cationic properties.

Q6: How does DMAPAA interact with DNA?

A6: DMAPAA, being cationic, interacts with the negatively charged phosphate backbone of DNA through electrostatic interactions [, ]. This interaction leads to the formation of polyplexes, condensed DNA structures that can be used for gene delivery applications [, ]. The N/P ratio (ratio of positively charged nitrogen from the polymer to negatively charged phosphate from DNA) plays a crucial role in polyplex formation and stability [, ].

Q7: What makes DMAPAA a suitable material for heavy metal removal?

A7: DMAPAA-based hydrogels, particularly when complexed with iron hydroxide (FeOOH), have demonstrated efficacy in removing heavy metal ions like arsenic and manganese from water []. The cationic DMAPAA facilitates the adsorption of negatively charged arsenic species, while the FeOOH simultaneously removes manganese [].

Q8: How does DMAPAA contribute to the development of antithrombogenic materials?

A8: DMAPAA is utilized in the synthesis of heparin bioconjugates for creating antithrombogenic surfaces []. The cationic nature of DMAPAA allows for binding with heparin, an anticoagulant, while the thermoresponsive block within the polymer facilitates surface fixation [].

Q9: What role does DMAPAA play in the design of stimuli-responsive drug delivery systems?

A9: DMAPAA is employed in developing stimuli-responsive liposomes for drug delivery [, , ]. When copolymerized with NIPAAm, it imparts temperature-sensitive properties to the liposomes, enabling controlled drug release at specific temperatures [, , ]. The FALT (fixed aqueous layer thickness) of these liposomes, crucial for their interaction with cells, can be modulated by temperature changes [, , ].

Q10: How is DMAPAA used in solid-phase extraction?

A10: DMAPAA is incorporated into the stationary phase of solid-phase extraction (SPE) systems to enable temperature-responsive separation []. This allows for the selective retention and elution of analytes based on temperature changes [].

Q11: What are the limitations of using DMAPAA in biomedical applications?

A11: While DMAPAA shows promise in various biomedical applications, further research is needed to fully understand its long-term biocompatibility and biodegradability [].

Q12: How can the performance of DMAPAA-based materials be further optimized?

A12: Exploring different comonomers, cross-linkers, and polymerization techniques can lead to DMAPAA-based materials with tailored properties like enhanced mechanical strength, stimuli-responsiveness, and biodegradability [, , ].

Q13: What are the potential environmental impacts of DMAPAA?

A13: Investigating the ecotoxicological effects of DMAPAA and its degradation products is crucial for its sustainable use []. Developing efficient strategies for recycling and waste management of DMAPAA-containing materials is also important [].

Q14: How can computational chemistry contribute to DMAPAA research?

A14: Computational modeling techniques can be utilized to predict the properties and behavior of DMAPAA-based polymers and composites under various conditions [, ]. These simulations can aid in designing improved materials with enhanced performance [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)-](/img/structure/B1585508.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-2'-[(2,4-dimethylphenyl)amino]-3'-methyl-](/img/structure/B1585511.png)